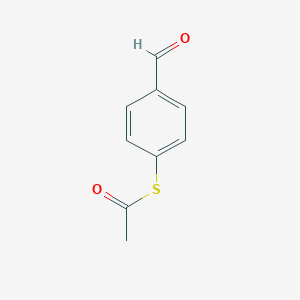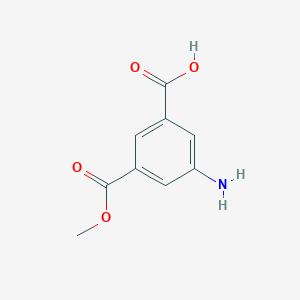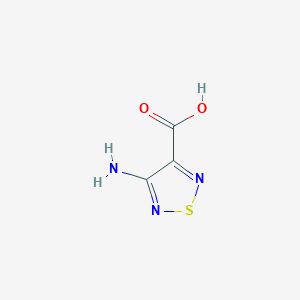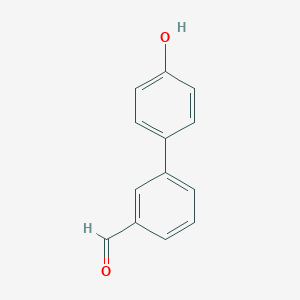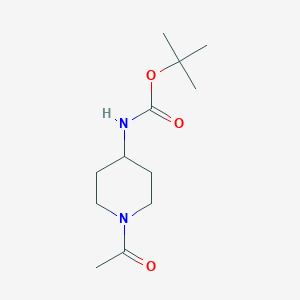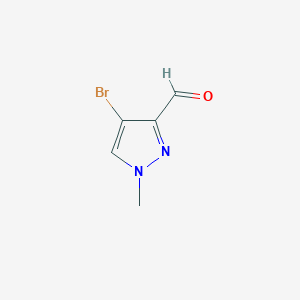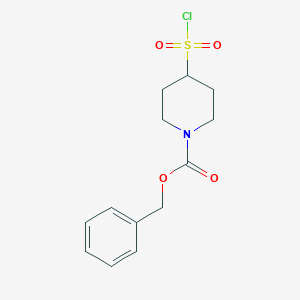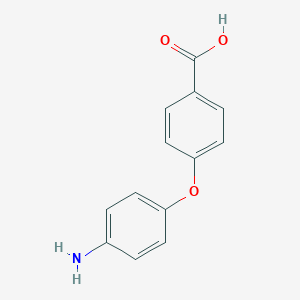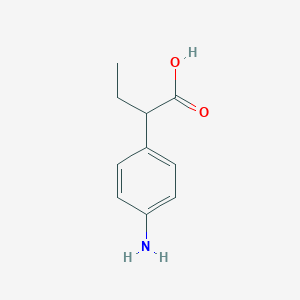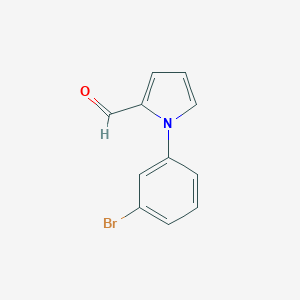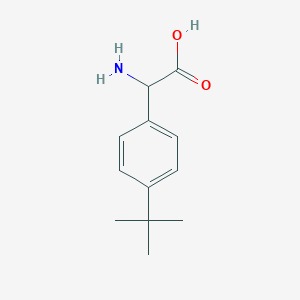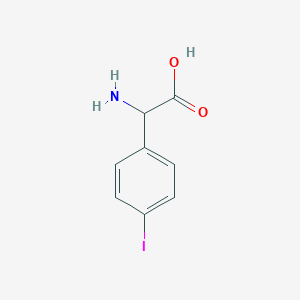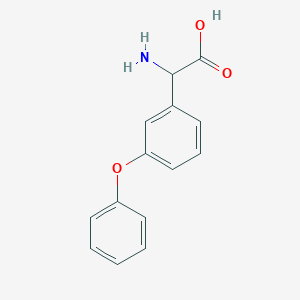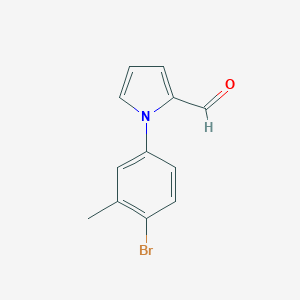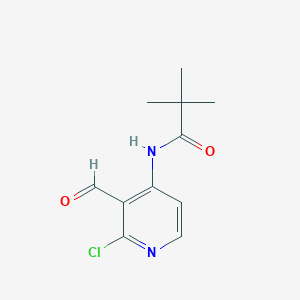
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a chemical compound with the empirical formula C11H13ClN2O2 . It has a molecular weight of 240.69 g/mol . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide isCC(C)(C)C(=O)Nc1ccnc(Cl)c1C=O . The InChI representation is 1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) . Physical And Chemical Properties Analysis
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a solid compound . Its molecular weight is 240.69 g/mol . The compound’s empirical formula is C11H13ClN2O2 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in the synthesis of 2-pivalamido-3H-pyrimidin-4-one derivatives, where a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been discovered. This process has proven to be convenient for hydrolyzing the pivalamido group of various compounds to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).
Pharmaceutical Applications
- In the domain of cystic fibrosis therapy, a derivative of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, specifically N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, was identified as a corrector for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study highlighted the significance of the structural conformation of bithiazole-tethering on the corrector activity (Yu et al., 2008).
Chemical Reactivity and Applications
- The compound has been involved in studies focusing on the behavior of certain molecules as strong nucleophiles towards active electrophilic compounds, leading to the formation of various pivalamides with potential applications in chemical synthesis (Al-Romaizan, 2019).
- It has also been used in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, highlighting a method involving the reaction of certain isocyanopyridines with excess organolithiums, indicating its role in facilitating complex chemical reactions (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).
Photodynamic Therapy and Cancer Research
- Certain derivatives of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide have been studied for their cytotoxicity and photo-enhanced cytotoxicity on tumor cells, indicating potential applications in anticancer chemotherapy. The presence of specific substituents was associated with nonclastogenic cytotoxicity, suggesting a selective action on certain cell types (Benchabane et al., 2009).
Material Science and Catalysis
- The compound has been involved in studies related to the synthesis and characterization of coordination polymers. For instance, trigonal complex [Fe2NiO(Piv)6] when linked with polypyridine ligands resulted in novel coordination polymers with diverse topologies, showcasing its relevance in material science and potential catalytic properties (Sotnik et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2-chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAVAYMNJCEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649796 |
Source


|
| Record name | N-(2-Chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide | |
CAS RN |
338452-91-8 |
Source


|
| Record name | N-(2-Chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

